molecular formula C17H14N2O2 B1604969 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 380910-52-1

3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1604969
CAS No.: 380910-52-1
M. Wt: 278.3 g/mol
InChI Key: JQKBZECDRHDIIL-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 380910-52-1) is a pyrazole-based carboxylic acid derivative characterized by a phenyl group at position 1, a 4-methylphenyl (tolyl) substituent at position 3, and a carboxylic acid functional group at position 4 of the pyrazole ring. Its molecular formula is C₁₇H₁₄N₂O₂, with a molecular weight of 278.31 g/mol (calculated from structural analogs in ). This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing antimicrobial agents and enzyme inhibitors .

Pyrazole derivatives are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of electron-donating (e.g., methyl) or withdrawing (e.g., halogens) groups on the aryl rings significantly influences their physicochemical and pharmacological profiles .

Properties

IUPAC Name

3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)16-15(17(20)21)11-19(18-16)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKBZECDRHDIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358236
Record name 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380910-52-1
Record name 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60358236
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Record name 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Pyrazole Ring Construction via Hydrazine Condensation with Enones or β-Ketoesters

A common approach involves the condensation of substituted hydrazines with α,β-unsaturated carbonyl compounds (such as enones or β-ketoesters) to form the pyrazole ring. For example, trichloromethyl enones have been used as starting materials to prepare 1-substituted-3-carboxyalkyl-1H-pyrazoles regioselectively. The reaction selectivity depends on the nature of the hydrazine used (arylhydrazine hydrochlorides favoring 1,3-regioisomers) and solvent conditions, enabling the synthesis of pyrazoles with carboxyalkyl groups at the 3-position. The trichloromethyl group serves as a precursor to the carboxyl group through methanolysis and subsequent transformations.

Key reaction sequence:

  • Reaction of arylhydrazine hydrochloride with trichloromethyl enone forms an intermediate pyrazoline.
  • Spontaneous dehydration and rearrangement yield 3-trichloromethylpyrazoles.
  • Methanolysis converts the trichloromethyl group into the carboxyalkyl moiety, resulting in 3-carboxyalkyl pyrazoles.

This method can be adapted to introduce the 4-methylphenyl substituent at the 3-position by selecting the appropriate arylhydrazine.

Substitution Reactions on Preformed Pyrazole Esters or Carboxylates

Another approach involves the synthesis of ethyl or methyl pyrazole-4-carboxylate intermediates, which are subsequently functionalized by substitution reactions to introduce phenyl groups at the N-1 position and 4-methylphenyl groups at the 3-position.

  • For instance, ethyl 1-phenyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be synthesized via Suzuki coupling of halogenated pyrazole esters with arylboronic acids.
  • Subsequent hydrolysis of the ester group under basic conditions (e.g., lithium hydroxide in THF at 70 °C) yields the corresponding carboxylic acid in high yields (up to ~89%).

This method benefits from the versatility of Suzuki coupling to introduce diverse aromatic substituents efficiently.

Multi-Step Synthesis Involving Halogenation, Diazotization, and Grignard Reactions

A patented method for related pyrazole carboxylic acids (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) involves:

  • Halogenation of N-substituted aminopyrazole at the 4-position using bromine or iodine.
  • Diazotization of the 4-halo-3-aminopyrazole to form a diazonium salt.
  • Coupling with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide to introduce the difluoromethyl group.
  • Grignard exchange using isopropyl magnesium chloride, followed by carbonation with CO2 to yield the carboxylic acid.

While this method targets difluoromethyl-substituted pyrazoles, the strategy of halogenation followed by functional group transformations and Grignard carboxylation can be adapted to synthesize 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid analogs.

Comparative Data Table of Preparation Methods

Methodology Key Steps Typical Yields (%) Advantages Limitations
Hydrazine condensation with trichloromethyl enones Formation of pyrazole ring, methanolysis to carboxyl 37–97 (varies by substrate) Regioselective, one-pot, moderate to excellent yields Requires control of regioselectivity
Suzuki coupling on halogenated pyrazole esters + hydrolysis Suzuki coupling to install phenyl groups, ester hydrolysis ~89 (hydrolysis step) High purity, versatile substituent introduction Multi-step, requires palladium catalyst
Halogenation, diazotization, Grignard carboxylation Halogenation, diazonium formation, coupling, Grignard carbonation Up to 64 (overall) Avoids isomer formation, scalable More complex, uses sensitive reagents

Detailed Research Findings and Notes

  • The regioselectivity in hydrazine condensation reactions is influenced by the hydrazine salt form and solvent, which can be exploited to favor the desired 1,3-substitution pattern crucial for 3-(4-methylphenyl) substitution.
  • Suzuki coupling reactions provide a robust method to introduce the 1-phenyl substituent on the pyrazole nitrogen, with phenylboronic acid as a coupling partner, enabling high yields and purity after ester hydrolysis.
  • The Grignard approach allows for direct carboxylation at the 4-position after halogenation and functional group transformations, providing a pathway to high-purity products with potential for process scale-up.
  • Purification techniques commonly involve column chromatography with methanol–chloroform or hexanes–ethyl acetate solvent systems, and recrystallization to achieve high purity.
  • Reaction conditions such as temperature (room temperature to reflux), solvent choice (DMF, THF, ethanol), and catalyst presence (palladium for Suzuki, cuprous oxide for diazonium coupling) are critical for optimizing yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrazole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield esters or amides, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity
    • Several studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. A notable study highlighted the efficacy of pyrazole derivatives in targeting specific cancer pathways, suggesting that 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid might share these properties due to its structural similarities .
  • Antimicrobial Properties
    • The compound has also been evaluated for its antimicrobial activity. In vitro studies have indicated that pyrazole derivatives can exhibit effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects
    • Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that pyrazole derivatives can modulate inflammatory pathways, reducing markers of inflammation in various biological models .

Case Study: Anticancer Effects

A recent study published in a peer-reviewed journal reported the synthesis and biological evaluation of several pyrazole derivatives, including this compound. The results showed a promising reduction in cell viability in various cancer cell lines, indicating potential use as an anticancer agent .

Case Study: Antimicrobial Activity

In another study focused on antimicrobial efficacy, researchers synthesized this compound and tested it against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
AntimicrobialSignificant bacterial inhibition
Anti-inflammatoryReduction of inflammatory markers

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with its halogen-substituted analogs and other pyrazole-4-carboxylic acid derivatives:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 4-Methylphenyl C₁₇H₁₄N₂O₂ 278.31 Intermediate for antimicrobial agents
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 4-Chlorophenyl C₁₆H₁₁ClN₂O₂ 298.73 Building block for CYP121A1 inhibitors
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 4-Fluorophenyl C₁₆H₁₁FN₂O₂ 282.28 UV-induced oxadiazole synthesis
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Methyl (position 5) C₁₇H₁₄N₂O₂ 278.31 Antimicrobial activity
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 4-Methoxyphenyl C₁₇H₁₄N₂O₃ 294.31 Noted in synthetic pipelines

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methyl group (electron-donating) reduces the acidity of the carboxylic acid compared to halogenated analogs (electron-withdrawing Cl/F), which enhances acidity .
  • Molecular Weight : Halogen substituents increase molecular weight (e.g., Cl adds ~35 g/mol vs. F adds ~19 g/mol), impacting solubility and bioavailability .
  • Synthetic Utility : The chloro derivative is widely used in amide coupling reactions to generate enzyme inhibitors (e.g., CYP121A1 in Mycobacterium tuberculosis) , while the fluoro analog participates in photochemical reactions to form oxadiazoles .

Biological Activity

3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a member of the pyrazole family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications in various fields, including oncology, anti-inflammatory treatments, and antimicrobial therapies.

  • Molecular Formula : C17H14N2O2
  • Molecular Weight : 278.3 g/mol
  • CAS Number : 380910-52-1

The biological activity of this compound is attributed to several mechanisms, including:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in various metabolic pathways.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) have shown that this compound can inhibit cell proliferation and induce apoptosis at micromolar concentrations .
  • Mechanism : The compound affects microtubule assembly and enhances caspase activity, leading to increased apoptosis .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential:

  • Inhibition of COX Enzymes : It has shown significant inhibitory effects on COX-1 and COX-2 enzymes, which are crucial in the inflammatory response .
  • Comparative Efficacy : In studies comparing its efficacy with standard anti-inflammatory drugs like diclofenac, it demonstrated comparable or superior activity .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • Broad Spectrum Activity : It has been tested against various bacterial strains, showing promising results in inhibiting growth .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications in the phenyl groups or the carboxylic acid moiety can significantly alter its potency and selectivity against different biological targets.

ModificationEffect on Activity
Addition of halogensIncreased anticancer activity
Alteration of side chainsEnhanced anti-inflammatory effects

Case Studies

Several case studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their activity against xanthine oxidoreductase (XOR), revealing that some derivatives had nanomolar inhibitory potency .
  • Antitumor Efficacy : A specific derivative exhibited significant antitumor effects in vivo, highlighting the therapeutic potential of pyrazole compounds in cancer treatment .

Q & A

Q. Critical parameters :

  • Reaction temperature : Maintaining 80–100°C during cyclocondensation minimizes side products .
  • Catalyst selection : Using K₂CO₃ or Cs₂CO₃ enhances nucleophilic substitution efficiency in functionalized derivatives .
  • Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) isolates high-purity product (>95%) .

Advanced: What pharmacological activities are studied, and what methodologies are applied?

Screening protocols for bioactivity include:

  • Analgesic/anti-inflammatory assays : Carrageenan-induced paw edema in rodents, with COX-2 inhibition measured via ELISA .
  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Structure-activity relationship (SAR) : Modifying substituents (e.g., methyl, chloro) to assess potency trends .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

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